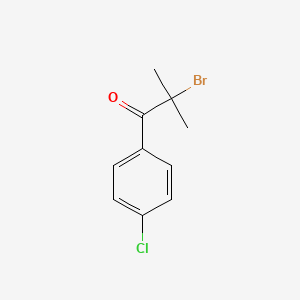

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one

Description

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one (CAS: 33000-64-5) is a brominated arylketone with the molecular formula C₁₀H₁₀BrClO and a molar mass of 261.54 g/mol . It is characterized by a 4-chlorophenyl group attached to a propan-1-one backbone, with a bromine atom and a methyl group at the β-position. This compound is typically stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Its primary applications include serving as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds .

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEYISCHXYIBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-methylpropan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under an inert atmosphere.

Oxidation: Performed in aqueous or organic solvents with the appropriate oxidizing agent.

Major Products Formed

Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.

Reduction: Produces the corresponding alcohol.

Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic properties, including:

- Anti-inflammatory agents

- Analgesics

- Antimicrobial compounds

Research indicates that compounds derived from this compound can interact with neurotransmitter systems, particularly dopamine and serotonin receptors, suggesting implications in treating neurological disorders .

Agrochemical Industry

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a versatile building block for developing active ingredients in crop protection products .

Synthesis and Characterization

A study optimized the synthesis conditions for producing high-purity samples of this compound suitable for biological testing. The efficient reaction pathways were highlighted, demonstrating the feasibility of large-scale production .

Pharmacological Evaluation

In vitro studies have shown that derivatives of this compound inhibit certain enzyme activities related to neurotransmitter metabolism, notably monoamine oxidase (MAO), which is crucial for neurotransmitter breakdown. This suggests potential applications in treating mood disorders .

Toxicological Assessment

Toxicity studies classify this compound as exhibiting moderate acute toxicity through inhalation and skin contact. It is essential to evaluate its endocrine-disrupting potential due to long-term exposure risks .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- The methyl group in the title compound increases steric hindrance compared to analogs like 2-bromo-1-(4-chlorophenyl)propan-1-one (lacking a methyl group) .

- Phenyl-substituted analogs (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) exhibit higher melting points due to enhanced π-π interactions .

- Ethyl-substituted analogs (e.g., 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one) have lower molar masses but similar reactivity profiles .

Reactivity Differences :

- The methyl group in the title compound reduces electrophilicity at the carbonyl carbon compared to non-methylated analogs (e.g., 2-bromo-1-(4-chlorophenyl)propan-1-one), slowing nucleophilic attacks .

- Phenyl-substituted analogs exhibit enhanced resonance stabilization, making them less reactive toward reducing agents .

Biological Activity

Overview

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10BrClO. It is characterized by a bromine atom at the alpha position and a chlorine atom on the phenyl ring. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The biological activity of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine enhances its electrophilic character, facilitating interactions that can lead to enzyme inhibition or modulation of biological pathways. The ketone group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity.

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its lipophilicity, improving membrane penetration and interaction with microbial targets .

- Anticancer Properties : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Overview

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of bacterial cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Inhibition of cell proliferation |

| Anti-inflammatory | Reduces cytokine production | Modulation of inflammatory pathways |

| Antiviral | Potential activity against viruses | Interference with viral replication mechanisms |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effects of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating significant antibacterial activity compared to standard antibiotics like ceftriaxone .

- Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa), the compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent. Further mechanistic studies revealed that it induces apoptosis through caspase activation pathways .

- Inflammation Model : In an animal model of inflammation, administration of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one resulted in a significant reduction in edema compared to control groups, suggesting its utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. How can synthetic protocols for 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one be optimized to improve regioselectivity and yield?

- Methodological Answer : Optimize bromination conditions by controlling stoichiometry (e.g., using 1:1 molar ratios of bromine to chalcone precursors) and reaction time to minimize di-brominated byproducts. Solvent choice (e.g., chloroform or benzene) and post-reaction purification via recrystallization (acetone/ethanol mixtures) are critical . Employ triethylamine to neutralize HBr and drive the reaction toward mono-brominated products. Monitor reaction progress using TLC and confirm purity via melting point analysis .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR to confirm the presence of aromatic protons (δ 7.6–8.0 ppm for chlorophenyl groups) and methyl/methylene protons (δ 2.5–4.0 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 309.58 for CHBrClO) and fragmentation patterns. Elemental analysis (C, H, N, S) validates stoichiometry, while IR spectroscopy identifies ketone C=O stretches (~1700 cm) and C-Br bonds (~600 cm) .

Q. How can crystallization conditions be standardized to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation of acetone or ethanol solutions at 4°C promotes controlled crystal growth. Ensure solute concentration is ~5–10 mg/mL. For chalcone derivatives, lattice energy minimization often results in monoclinic (P2/c) or orthorhombic systems. Pre-screen solvents using polarization microscopy to assess crystal habit .

Advanced Research Questions

Q. How do hydrogen bonding and π-π stacking interactions influence the supramolecular architecture of this compound?

- Methodological Answer : Perform graph-set analysis (Etter’s formalism) on crystallographic data to classify hydrogen bonds (e.g., C–H···O, C–H···Br) and quantify their contribution to lattice stability. Use software like Mercury to measure intermolecular distances (e.g., 3.5–4.0 Å for π-π interactions between chlorophenyl rings). Compare with related chalcones to identify trends in packing efficiency .

Q. What challenges arise in refining crystal structures with SHELXL, particularly for twinned or high-symmetry crystals?

- Methodological Answer : For twinned data, use the TWIN/BASF commands in SHELXL to model twin domains. Adjust HKLF 5 format for intensity integration. For high-symmetry space groups (e.g., P2/c), validate thermal displacement parameters (ADPs) to avoid overfitting. Cross-validate refinement with PLATON’s ADDSYM to detect missed symmetry .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Re-examine sample purity via HPLC or GC-MS to rule out contaminants. For ambiguous splitting, perform - COSY or NOESY to assign coupling constants. Computational NMR prediction (DFT/B3LYP/6-31G*) aids in matching experimental vs. theoretical shifts .

Q. What mechanistic insights explain the regioselectivity of bromination in α,β-unsaturated ketones like this compound?

- Methodological Answer : Bromine adds preferentially to the α-position due to conjugation stabilization of the intermediate carbocation. Density Functional Theory (DFT) calculations (e.g., Gibbs free energy of transition states) quantify kinetic vs. thermodynamic control. Solvent polarity (e.g., chloroform vs. DCM) modulates electrophilic attack pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields?

- Methodological Answer : Compare synthetic protocols for solvent purity, heating rates, and isolation methods. For example, yields >85% require anhydrous conditions and inert atmospheres (N/Ar). Reproduce experiments with standardized reagents and report detailed procedural variations (e.g., stirring time, cooling rates) .

Q. Why do crystallographic studies report varying unit cell parameters for structurally similar derivatives?

- Methodological Answer : Subtle substituent changes (e.g., methyl vs. methoxy groups) alter van der Waals interactions, affecting unit cell dimensions. Use Pearson’s chi-squared test to compare observed vs. calculated diffraction patterns. Validate with Hirshfeld surface analysis to quantify intermolecular contacts .

Tables

Table 1 : Key Crystallographic Data for 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethanone | P2/c | 7.89 | 12.31 | 9.45 | 98.2 | 892.3 | |

| 2-Bromo-1-(4-methylphenyl)propan-1-one | P2/c | 8.12 | 11.87 | 10.02 | 102.5 | 940.1 |

Table 2 : Comparison of Bromination Yields Under Different Conditions

| Solvent | Bromine Equiv. | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Chloroform | 1.0 | 24 | 87.5 | <5% dibromide |

| Benzene | 1.2 | 18 | 78.2 | 12% dibromide |

| DCM | 1.0 | 30 | 65.4 | 20% degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.